molecular formula C10H15N B598339 (2,3-Dimethylbenzyl)methylamine CAS No. 110931-75-4

(2,3-Dimethylbenzyl)methylamine

Cat. No.: B598339
CAS No.: 110931-75-4
M. Wt: 149.237
InChI Key: GTLDXGZOKFSBMF-UHFFFAOYSA-N
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Description

(2,3-Dimethylbenzyl)methylamine is a primary amine featuring a benzyl group substituted with two methyl groups at the 2- and 3-positions of the aromatic ring and a methylamine (-CH₂NH₂) moiety attached to the benzylic carbon. Key characteristics include:

  • Molecular formula: Likely C₁₀H₁₅N (inferred from similar compounds).
  • Functional groups: Aromatic methyl substituents (electron-donating) and a primary amine group.
  • Applications: Potential as a building block in pharmaceuticals, agrochemicals, or ligands for metal catalysis, given its structural similarity to bioactive amines .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-5-4-6-10(7-11-3)9(8)2/h4-6,11H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLDXGZOKFSBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,3-Dimethylbenzyl)methylamine can be synthesized through the reaction of 2,3-dimethylbenzyl alcohol with methylamine . The reaction typically involves the formation of the hydrochloride salt of the amine, which is then treated with a base to yield the free amine .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves similar methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: (2,3-Dimethylbenzyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (2,3-Dimethylbenzyl)methylamine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. It can also interact with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Substituent Positioning: 2,3-Dimethyl vs. 3,5-Dimethyl Benzyl Derivatives

Compounds with 3,5-dimethylbenzyl groups (e.g., 1-benzyl-3-(3,5-dimethylbenzyl) uracils) are extensively studied for their biological interactions. Key differences include:

  • Binding Interactions: 3,5-Dimethylbenzyl: Exhibits π-π stacking with Tyr181 and Tyr188 residues in HIV-1 reverse transcriptase (RT), enhanced by CH-π interactions between methyl groups and Trp229/Leu234 . However, the ortho-methyl groups could stabilize binding via van der Waals interactions in hydrophobic pockets.
  • Resistance Profiles : Mutations like Y181C confer resistance to 3,5-dimethylbenzyl uracils (e.g., AmBBU) . The steric profile of 2,3-dimethylbenzyl derivatives might alter resistance susceptibility.

Table 1: Substituent Position Effects

Feature 2,3-Dimethylbenzylmethylamine 3,5-Dimethylbenzyl Derivatives
Substituent Positions Adjacent (ortho) Para (meta-para)
Steric Effects Higher steric hindrance Moderate hindrance
π-π Stacking Efficiency Potentially reduced Enhanced
CH-π Interactions Possible with adjacent residues Strong with Trp229/Leu234

Electronic Effects: Methyl vs. Methoxy Substitutents

Methoxy groups (-OCH₃) in analogs like (2,3-dimethoxybenzyl)methylamine (CAS 53663-28-8) introduce electronic and steric differences:

  • Electron Donation : Methyl groups donate electrons via induction, increasing aromatic ring electron density. Methoxy groups donate via resonance, creating stronger electron-donating effects but introducing steric bulk.
  • Synthetic Utility : Methoxy groups direct electrophilic substitution to specific positions (e.g., para to -OCH₃), whereas methyl groups are less directive. This impacts derivatization strategies .
  • Biological Activity : Methoxy-containing compounds often exhibit altered solubility and metabolism compared to methyl analogs.

Table 2: Methyl vs. Methoxy Substituents

Property (2,3-Dimethylbenzyl)methylamine (2,3-Dimethoxybenzyl)methylamine
Electronic Effect Moderate electron donation Strong resonance donation
Solubility Higher hydrophobicity Moderate (polar OCH₃ groups)
Metabolic Stability Likely higher Susceptible to demethylation

Comparison with Heterocyclic Amines

Compounds like (3-Bromo-4-methoxy-benzyl)-(2,3-dimethoxy-benzyl)-amine () and 2,3-Dihydro-1,4-benzodioxin-6-methanamine () highlight the role of heteroatoms and fused rings:

  • Dihydrodioxin Ring : Alters electronic properties via oxygen atoms, increasing polarity and hydrogen-bonding capacity compared to purely aromatic systems .

Biological Activity

(2,3-Dimethylbenzyl)methylamine is a compound that has garnered attention in various fields, particularly in organic synthesis and pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is an aromatic amine characterized by a dimethyl substitution on the benzyl ring. Its structure allows it to participate in a variety of chemical reactions:

  • Oxidation : Converts to aldehydes or ketones.
  • Reduction : Forms primary amines.
  • Substitution : Engages in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Pharmacological Potential

The compound is recognized for its utility in the synthesis of biologically active molecules and as a precursor in drug development. Its structural features enable it to interact with various biological targets, making it a candidate for therapeutic agents.

  • Mechanism of Action :
    • Acts as a nucleophile, participating in chemical reactions that form new bonds.
    • Interacts with biological molecules, potentially influencing their activity and function.
  • Research Findings :
    • Studies have indicated that derivatives of this compound exhibit significant biological activity, including enzyme inhibition and receptor binding.

1. Inhibition of Bacterial Fatty Acid Biosynthesis

Research has highlighted the potential of this compound as an inhibitor of bacterial fatty acid biosynthesis. The compound targets the enoyl-ACP reductase enzyme (Fab), which is crucial for bacterial growth:

  • Study Findings : The inhibition of Fab leads to disrupted fatty acid synthesis, indicating potential use as an antibacterial agent .

2. Neuropharmacological Effects

Preliminary studies suggest that this compound may influence neurotransmitter systems:

  • Research Overview : Investigations into its effects on dopaminergic and serotonergic pathways show promise for applications in treating neurological disorders .

Safety and Toxicology

While exploring the biological activity of this compound, safety profiles are essential. Reports indicate potential respiratory irritations upon exposure, emphasizing the need for careful handling during laboratory synthesis and application .

Comparative Analysis

To understand the biological activity of this compound better, a comparison with similar compounds can be insightful:

Compound NameMechanism of ActionBiological Activity
This compoundNucleophile; interacts with enzymesAntibacterial potential
Dimethyl FumarateModulates immune responseTreatment for multiple sclerosis
Benzyl DimethylamineCorrosive; respiratory irritantLimited therapeutic use

Q & A

Q. What synthetic methodologies are recommended for (2,3-Dimethylbenzyl)methylamine, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of 2,3-dimethylbenzaldehyde with methylamine, followed by purification using column chromatography. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column (e.g., 95.1–96.5% purity achieved for structurally similar cyclopropylmethylamine derivatives) is critical for purity validation. Key factors include optimizing reaction stoichiometry, temperature (e.g., 60–80°C), and reducing agent selection (e.g., sodium borohydride or hydrogen/palladium) to minimize byproducts .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry, mass spectrometry (MS) for molecular weight verification, and HPLC for purity quantification. For example, ¹H NMR signals at δ 2.2–2.5 ppm (methyl groups) and δ 3.5–4.0 ppm (benzyl-CH₂-NH₂) are diagnostic. MS should show a molecular ion peak matching the theoretical mass (e.g., m/z 149.2 for the free base) .

Q. How does this compound interact with biological systems in preliminary assays?

  • Methodological Answer : Use radioligand binding assays to screen for receptor affinity. For instance, structural analogs like MPV-253 (a related α₂-adrenergic agonist) show sedative and analgesic properties via receptor binding (IC₅₀ values in nM range). Test the compound in vitro against G protein-coupled receptors (GPCRs) and monoamine transporters using HEK293 cells transfected with target receptors .

Advanced Research Questions

Q. How can enzymatic activity discrepancies be resolved when studying substrate-specific interactions?

  • Methodological Answer : For enzymes like 2,3-lysine aminomutase (2,3-LAM), low activity with non-native substrates (e.g., L-alanine) can be addressed by adding primary amines (e.g., ethylamine) to mimic transition-state stabilization. Design kinetic assays comparing kₐₜ/Kₘ values under varying conditions (pH, cofactors like pyridoxal-5′-phosphate). For example:
Substratekₐₜ (s⁻¹)Kₘ (mM)Activity Enhancement with Ethylamine
L-Lysine12.40.8N/A
L-Alanine0.35.210-fold increase
L-2-Aminobutyrate0.26.18-fold increase

This approach isolates steric and electronic effects of the benzylmethyl group on enzyme active-site binding .

Q. What strategies optimize chromatographic separation of this compound and its metabolites?

  • Methodological Answer : Use factorial design experiments to evaluate mobile-phase variables: pH (6.5–8.5), methanol concentration (20–40%), and ion-pairing agents (e.g., 0.1% trifluoroacetic acid). For LC-MS/MS, a C8 column with gradient elution (0.1% formic acid in water/acetonitrile) achieves baseline separation. Retention times and peak symmetry should be validated against structurally similar amines (e.g., MDMA regioisomers) .

Q. How can computational modeling predict the compound’s interaction with radical-based enzymatic cofactors?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model hydrogen abstraction by 5'-deoxyadenosyl radicals in coenzyme B₁₂-dependent enzymes. Focus on the C-H bond dissociation energy (BDE) of the benzylic methyl group (estimated ~85–90 kcal/mol). Compare with experimental EPR data to validate radical intermediate stability .

Q. What mechanistic insights explain the compound’s potential as a GPCR modulator?

  • Methodological Answer : Conduct molecular dynamics simulations of the compound docked into GPCR binding pockets (e.g., serotonin 5-HT₂C). Key interactions include π-π stacking with Phe³⁴⁸ and hydrogen bonding with Asp³⁴⁵. Validate via site-directed mutagenesis: Replace Asp³⁴⁵ with alanine to assess binding affinity loss (ΔΔG > 2 kcal/mol indicates critical interaction) .

Data Contradiction Analysis

Q. How should conflicting data on substrate specificity in aminomutase studies be interpreted?

  • Methodological Answer : Discrepancies arise from differences in enzyme isoforms or assay conditions. For example, 2,3-LAM’s low activity with L-alanine (kₐₜ = 0.3 s⁻¹) versus L-lysine (kₐₜ = 12.4 s⁻¹) reflects steric hindrance from the dimethylbenzyl group. Resolve by:
  • Conducting competitive inhibition assays with isotopically labeled substrates.
  • Using cryo-EM to compare active-site conformations with/without primary amines .

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